molecular formula C12H14ClN5O B5077756 5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5077756
M. Wt: 279.72 g/mol
InChI Key: PAPQZGOJPMEVSU-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated triazole intermediate.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a coupling reaction, such as a Suzuki or Heck reaction, using a chlorophenyl boronic acid or halide.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    High-throughput Screening: To identify the most efficient catalysts and reaction conditions.

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Green Chemistry Principles: To minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used under various conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amines or alcohols.

    Substitution: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Biology: It is used as a tool compound to study biological processes and pathways, such as enzyme inhibition and receptor binding.

    Industrial Processes: The compound is utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Chlorophenyl Compounds: Compounds with chlorophenyl groups may have similar chemical reactivity but different biological activities.

    Carboxamide Derivatives: These compounds contain the carboxamide functional group and may exhibit similar or distinct properties depending on their overall structure.

Properties

IUPAC Name

5-amino-1-(3-chlorophenyl)-N-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O/c1-7(2)15-12(19)10-11(14)18(17-16-10)9-5-3-4-8(13)6-9/h3-7H,14H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPQZGOJPMEVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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